5,5-Dimethylpyrrolidin-3-one hydrochloride
Overview
Description
5,5-Dimethylpyrrolidin-3-one hydrochloride: is a chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol . It is a derivative of pyrrolidinone, a five-membered lactam, and is known for its versatile applications in various fields of scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethylpyrrolidin-3-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-propanediol with ammonia or an amine, followed by cyclization to form the pyrrolidinone ring . The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethylpyrrolidin-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrrolidinones .
Scientific Research Applications
Chemistry: In chemistry, 5,5-Dimethylpyrrolidin-3-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis .
Biology: The compound is studied for its potential biological activities. Derivatives of pyrrolidinone have shown antimicrobial, anticancer, and anti-inflammatory properties, making this compound a subject of interest in medicinal chemistry .
Medicine: In medicine, the compound and its derivatives are explored for their therapeutic potential. Research is ongoing to develop new drugs based on the pyrrolidinone scaffold .
Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its role as an intermediate in various chemical processes highlights its importance in industrial applications .
Mechanism of Action
The mechanism of action of 5,5-Dimethylpyrrolidin-3-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Pyrrolidin-2-one: Another five-membered lactam with similar chemical properties.
N-Methylpyrrolidinone: A widely used solvent with a similar structure.
Pyrrolidin-3-one: A structural isomer with different reactivity.
Uniqueness: 5,5-Dimethylpyrrolidin-3-one hydrochloride is unique due to the presence of two methyl groups at the 5-position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrrolidinone derivatives and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
5,5-dimethylpyrrolidin-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-6(2)3-5(8)4-7-6;/h7H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJHXMKWNWPOST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CN1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247867-80-6 | |
Record name | 5,5-dimethylpyrrolidin-3-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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